1-(Diaminomethylidene)-2-naphthalen-1-ylguanidine

Regioisomer comparison Molecular topology Drug-likeness

1-(Diaminomethylidene)-2-naphthalen-1-ylguanidine (CAS 13261-53-5, molecular formula C₁₂H₁₃N₅, molecular weight 227.27 g/mol) is an aromatic biguanide derivative in which the imidodicarbonimidic diamide core is N‑substituted with a naphthalen‑1‑yl group. The molecule exhibits a computed XLogP3 of 0.9, three hydrogen‑bond donors, one hydrogen‑bond acceptor, and two rotatable bonds, properties that define its molecular recognition and solubility behaviour.

Molecular Formula C12H13N5
Molecular Weight 227.27 g/mol
CAS No. 13261-53-5
Cat. No. B11032388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Diaminomethylidene)-2-naphthalen-1-ylguanidine
CAS13261-53-5
Molecular FormulaC12H13N5
Molecular Weight227.27 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2N=C(N)N=C(N)N
InChIInChI=1S/C12H13N5/c13-11(14)17-12(15)16-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,(H6,13,14,15,16,17)
InChIKeyUUBZPMKBMHXGNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility>34.1 [ug/mL] (The mean of the results at pH 7.4)

Structure & Identifiers


Interactive Chemical Structure Model





1-(Diaminomethylidene)-2-naphthalen-1-ylguanidine (CAS 13261-53-5): Compound Identity and Core Physicochemical Profile


1-(Diaminomethylidene)-2-naphthalen-1-ylguanidine (CAS 13261-53-5, molecular formula C₁₂H₁₃N₅, molecular weight 227.27 g/mol) is an aromatic biguanide derivative in which the imidodicarbonimidic diamide core is N‑substituted with a naphthalen‑1‑yl group [1]. The molecule exhibits a computed XLogP3 of 0.9, three hydrogen‑bond donors, one hydrogen‑bond acceptor, and two rotatable bonds, properties that define its molecular recognition and solubility behaviour [2]. First disclosed in the patent literature within the diaminomethylidene derivative series possessing gastrointestinal prokinetic activity, the compound serves as both a pharmacological tool and a synthetic building block for generating closely related naphthyl‑guanidine analogs [3].

Why Generic Interchange of 1-(Diaminomethylidene)-2-naphthalen-1-ylguanidine with Other Naphthyl-Guanidines Is Scientifically Unsupported


Although several N‑naphthyl‑substituted biguanides and guanidines share a superficial structural resemblance, the specific connectivity of the naphthalen‑1‑yl group to the imidodicarbonimidic diamide core in CAS 13261‑53‑5 dictates a unique three‑dimensional arrangement and electronic distribution that cannot be replicated by the 2‑naphthyl isomer (CAS 5426‑97‑1) or by simple N‑phenyl biguanides [1]. The 1‑naphthyl orientation alters the dihedral angle between the aromatic system and the planar biguanide moiety, directly affecting hydrogen‑bonding geometry and target‑site complementarity . Furthermore, the diaminomethylidene subclass claimed in US5753654 exhibits a specific structure–activity relationship for gastrointestinal prokinetic action, meaning that even minor modifications to the aryl substituent or the guanidine core abolish the desired pharmacological profile [2]. Absent head‑to‑head comparative data, these structural distinctions alone justify strict compound identity verification in any procurement or research setting.

Quantitative Differentiation Evidence for 1-(Diaminomethylidene)-2-naphthalen-1-ylguanidine Relative to Structural Analogs


Regioisomeric Identity: Naphthalen-1-yl vs Naphthalen-2-yl Substitution Determines Molecular Shape and Predicted ADME Properties

The 1‑naphthyl regioisomer (CAS 13261‑53‑5) and 2‑naphthyl regioisomer (CAS 5426‑97‑1) possess identical molecular formulae (C₁₂H₁₃N₅) and molecular weights (227.27 g/mol) yet differ in the attachment point of the naphthalene ring to the biguanide core. Topological polar surface area (TPSA) is computed as 97.78 Ų for the 1‑naphthyl isomer versus a reported PSA of approximately 97.78 Ų for the 2‑naphthyl isomer (values derived from the same computational pipeline), indicating similar polarity; however, the three‑dimensional conformation and electrostatic potential surface differ substantially due to the change in dihedral angle between the naphthalene plane and the guanidine plane [1]. The 1‑naphthyl isomer presents a more sterically encumbered environment around the N‑substituted nitrogen, which can alter recognition by biological targets compared with the 2‑naphthyl counterpart.

Regioisomer comparison Molecular topology Drug-likeness

Hydrogen Bond Donor Count Defines a Distinct Pharmacophoric Signature Relative to Trisubstituted Guanidines

The target compound possesses three hydrogen bond donors (HBD = 3) and one hydrogen bond acceptor (HBA = 1) [1]. In contrast, commonly employed N,N′‑disubstituted guanidine analogs such as Aptiganel (1‑(3‑ethylphenyl)‑1‑methyl‑2‑naphthalen‑1‑ylguanidine, CAS 137159‑92‑3) have only two HBDs due to alkyl substitution at one guanidine nitrogen . The extra HBD in CAS 13261‑53‑5 enables an additional hydrogen‑bonding interaction that can be critical for binding to biological targets that require a bidentate or tridentate H‑bond donor motif. This difference is not trivial for medicinal chemistry campaigns where HBD count directly influences permeability, solubility, and off‑target binding promiscuity.

Hydrogen bonding Pharmacophore Structure–activity relationship

Patent-Backed Gastrointestinal Prokinetic Activity Defines a Therapeutic Application Space Inaccessible to Non-Diaminomethylidene Biguanides

US Patent 5,753,654 explicitly discloses that diaminomethylidene derivatives bearing a naphthyl group exhibit gastrointestinal prokinetic activity and are useful for the treatment of digestive tract diseases [1]. The exemplified compounds include N‑naphthyl‑substituted variants, establishing a direct link between the 1‑naphthyl substitution and this specific therapeutic utility. In contrast, the widely studied antidiabetic biguanide metformin (CAS 657‑24‑9) does not possess meaningful prokinetic activity at therapeutic doses, and N‑phenyl biguanides used as metformin impurities lack this pharmacological annotation. Thus, for projects targeting gastrointestinal motility, CAS 13261‑53‑5 offers a patent‑documented starting point that cannot be replicated by other commercial biguanides.

Gastrointestinal prokinetic Patent evidence Therapeutic differentiation

Rotatable Bond Count Distinguishes CAS 13261-53-5 from Conformationally Restricted Naphthyl-Guanidine Ligands

With only two rotatable bonds, CAS 13261‑53‑5 occupies a conformational flexibility window that is lower than many N‑alkyl‑N′‑naphthyl guanidines (e.g., Aptiganel, which has three rotatable bonds due to the N‑ethylphenyl substituent) but higher than fully rigidified naphthalene‑fused guanidines [1]. This intermediate flexibility may translate into a favorable entropic profile upon target binding, as excessive rotatable bonds increase the entropic penalty of binding while complete rigidity can prevent induced‑fit adaptation. In the context of fragment‑based drug discovery, a rotatable bond count of two is considered near‑optimal for balancing binding affinity and physicochemical properties [2].

Conformational flexibility Ligand efficiency Medicinal chemistry

Recommended Procurement and Research Application Scenarios for 1-(Diaminomethylidene)-2-naphthalen-1-ylguanidine


Gastrointestinal Prokinetic Drug Discovery Starting Point

As documented in US5753654, diaminomethylidene derivatives encompassing the 1‑naphthyl substitution are pharmacologically active as gastrointestinal prokinetic agents [1]. Researchers initiating a medicinal chemistry program for digestive tract motility disorders should acquire CAS 13261‑53‑5 as a validated hit compound rather than relying on unsubstituted biguanides that lack this activity annotation.

Regioisomer Selectivity Studies for Naphthyl‑Guanidine Target Engagement

The 1‑naphthyl versus 2‑naphthyl regioisomer pair (CAS 13261‑53‑5 and 5426‑97‑1) provides an ideal system for probing how the attachment point of the naphthalene ring influences binding to NOS isoforms, CXCR4, or other guanidine‑recognizing proteins [2]. Procurement of both isomers is essential for any structure–activity relationship campaign that aims to map the regioisomeric preference of a biological target.

Hydrogen‑Bond‑Dependent Pharmacophore Validation

With three hydrogen bond donors, CAS 13261‑53‑5 can serve as a control compound in assays designed to test the importance of an additional H‑bond interaction compared with N,N‑disubstituted guanidines that possess only two HBDs [3]. This application is particularly relevant for targets such as nitric oxide synthases, where guanidine‑like interactions with the active‑site heme or substrate arginine are critical.

Conformational Analysis and Ligand Efficiency Benchmarking

The two rotatable bonds of CAS 13261‑53‑5 place it in the optimal range for oral drug‑likeness according to the Veber criteria [4]. Computational chemists and structural biologists can use this compound as a benchmark scaffold when comparing the conformational entropy contributions of naphthyl‑guanidine ligands in molecular dynamics simulations or co‑crystallization trials.

Quote Request

Request a Quote for 1-(Diaminomethylidene)-2-naphthalen-1-ylguanidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.